molecular formula C18H15BrN4O B8611760 N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide CAS No. 194423-07-9

N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide

Cat. No.: B8611760
CAS No.: 194423-07-9
M. Wt: 383.2 g/mol
InChI Key: YBGIIBLAQDXGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide is a useful research compound. Its molecular formula is C18H15BrN4O and its molecular weight is 383.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

194423-07-9

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C18H15BrN4O/c1-11(2)18(24)23-14-6-7-16-15(9-14)17(21-10-20-16)22-13-5-3-4-12(19)8-13/h3-10H,1H2,2H3,(H,23,24)(H,20,21,22)

InChI Key

YBGIIBLAQDXGRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-amino-4-[(3-bromophenyl)amino]quinazoline (J Med Chem, 1995;38:3482) (0.50 g, 1.59 mmol) in THF (20 mL) under nitrogen was added Et3N (excess, 1.0 mL), a catalytic amount of DMAP and methacryloyl chloride (1.1 mol eq., 1.75 mmol, 171 μL) dropwise. The reaction was stirred at 25° C. for 1.5 hours over which time two further amounts (50 μL) of methacryloyl chloride were added. The reaction was then diluted with saturated NaHCO3 and extracted with EtOAc. The combined organic extracts were dried over anhydrous Na2SO4, concentrated under reduced pressure and chromatographed on silica gel eluting with CH2Cl2/EtOAc (1:1) to MeOH/CH2Cl2/EtOAc (5:45:50). Recrystallization from EtOAc gave N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]-2-methylacrylamide (195 mg, 32%) as a cream powder, mp 244-245° C.
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0.5 g
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1 mL
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20 mL
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50 μL
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